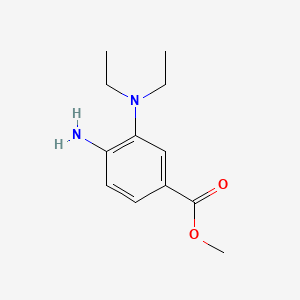

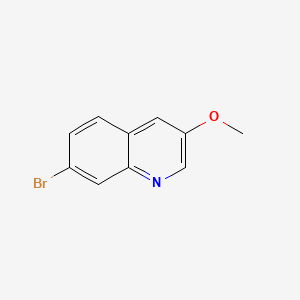

![molecular formula C25H20F2N2O2S B582637 1-(3-Fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid CAS No. 1257093-40-5](/img/structure/B582637.png)

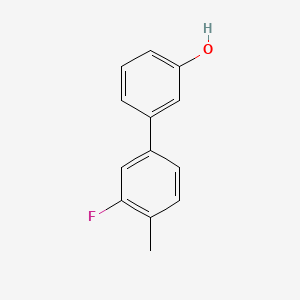

1-(3-Fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

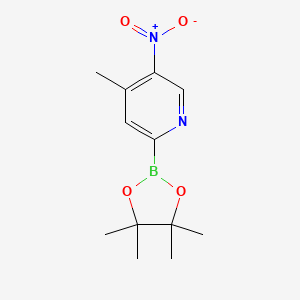

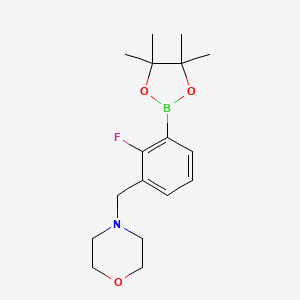

The synthesis of benzothiazole derivatives, such as this compound, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple aromatic rings and fluorine substitutions. The benzothiazole ring system is a key structural motif, and the presence of fluorine atoms can significantly influence the compound’s reactivity and biological activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are diverse, reflecting the complexity of its structure. Key reactions include the formation of the benzothiazole ring system and the introduction of the fluorine atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its complex molecular structure. The presence of fluorine atoms and the benzothiazole ring system can affect properties such as solubility, stability, and reactivity.Aplicaciones Científicas De Investigación

Sphingosine-1-Phosphate Receptor 1 (S1P1) Agonist : This compound was identified as a potent S1P1 agonist with minimal activity at S1P3. It demonstrated significant effects in reducing blood lymphocyte counts and attenuating delayed type hypersensitivity responses, indicating potential applications in immunomodulation and inflammatory diseases (Lanman et al., 2011).

Synthesis and Pharmacological Evaluation : In another study, similar compounds were synthesized and evaluated for their anti-inflammatory, analgesic, CNS depressant, and muscle relaxant activities, suggesting broad pharmacological applications (Gurupadayya et al., 2008).

Dual S1P1/S1P5 Agonist : A related compound demonstrated potent dual agonist activity for S1P1 and S1P5 receptors, with limited activity at S1P3. This compound also reduced blood lymphocyte counts and showed promise in the treatment of autoimmune encephalomyelitis (Cee et al., 2011).

Antibacterial Agents : Compounds with azetidine moieties have been synthesized and evaluated for their antibacterial activities, showing potential as novel antimicrobial agents (Frigola et al., 1995).

Benzofuran-Based S1P1 Agonists : Similar benzofuran-based compounds have shown excellent in vitro potency and selectivity as S1P1 agonists, indicating potential use in multiple sclerosis treatment (Saha et al., 2011).

Direcciones Futuras

The future research directions for this compound could include further exploration of its anti-tubercular activity, investigation of other potential biological activities, and optimization of its synthesis process . Further studies could also explore its physical and chemical properties in more detail.

Propiedades

IUPAC Name |

1-[[3-fluoro-4-[5-[(2-fluorophenyl)methyl]-1,3-benzothiazol-2-yl]phenyl]methyl]azetidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F2N2O2S/c26-20-4-2-1-3-17(20)9-15-6-8-23-22(11-15)28-24(32-23)19-7-5-16(10-21(19)27)12-29-13-18(14-29)25(30)31/h1-8,10-11,18H,9,12-14H2,(H,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXGVDIXINMAAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC(=C(C=C2)C3=NC4=C(S3)C=CC(=C4)CC5=CC=CC=C5F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F2N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1h-Pyrazolo[4,3-c]isoquinoline-3-carboxamide,4,5-dihydro-1-methyl-n-(6-methyl-2-pyridinyl)-5-oxo-](/img/structure/B582554.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile](/img/structure/B582564.png)

![7-Hydroxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B582575.png)